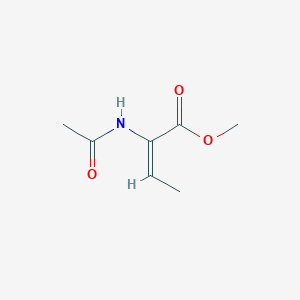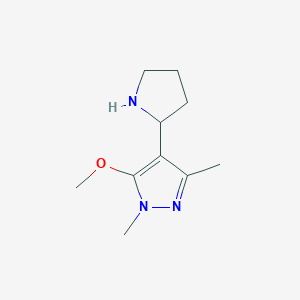
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸是一种属于吡唑衍生物类的有机化合物。该化合物以吡唑环上带有 4-氯-2-氟苯基取代基,以及 3 位上的羧酸基团为特征。
准备方法
合成路线和反应条件
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸的合成通常包括以下步骤:
吡唑环的形成: 这可以通过肼与 β-二酮或 α,β-不饱和羰基化合物的反应来实现。
引入 4-氯-2-氟苯基基团: 此步骤涉及使用合适的卤代苯衍生物,例如 4-氯-2-氟苯甲醛,它可以与吡唑中间体反应。
工业生产方法
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸的工业生产可能涉及上述合成路线的优化版本,重点在于最大限度地提高产量和纯度,同时降低成本和环境影响。这可能包括使用连续流动反应器、先进催化剂和绿色化学原理。
化学反应分析
反应类型
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸可以进行各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可以导致还原衍生物的形成,例如醇类或胺类。
取代: 苯环上的卤素原子(氯和氟)可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂,例如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 在适当条件下,可以使用胺类、硫醇类和醇盐类等亲核试剂来实现取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸或酮,而还原可能会生成醇或胺。
科学研究应用
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂有机分子的构建块,以及在各种化学反应中作为试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗炎和抗癌活性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和树脂。
作用机制
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能会抑制某些酶,从而导致代谢途径的改变。
受体结合: 它可能与细胞表面的特定受体结合,触发导致生物效应的信号级联。
DNA 相互作用: 该化合物可能会与 DNA 相互作用,影响基因表达和细胞功能。
相似化合物的比较
类似化合物
1-(4-氯-2-氟苯基)乙酮: 这种化合物与 4-氯-2-氟苯基基团共享,但具有乙酮部分,而不是吡唑环。
4-氯-2-氟苯基硼酸: 这种化合物包含相同的苯基基团,但具有硼酸官能团。
独特性
1-(4-氯-2-氟苯基)-1H-吡唑-3-羧酸由于同时具有吡唑环和羧酸基团,而具有独特的化学和生物学性质。
属性
CAS 编号 |
1152536-31-6 |
|---|---|
分子式 |
C10H6ClFN2O2 |
分子量 |
240.62 g/mol |
IUPAC 名称 |
1-(4-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI 键 |
XDFPSRLSPYUACT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)



![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)
